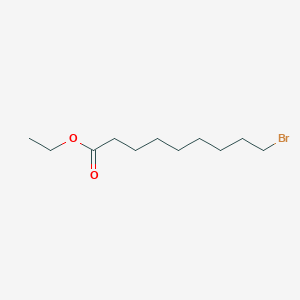
2-(Hexyloxy)benzoic acid
Overview
Description
2-(Hexyloxy)benzoic acid, also known by its chemical formula C13H18O3, is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a hexyloxy group attached to the benzene ring of benzoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Benzoic acid derivatives, including 2-(hexyloxy)benzoic acid, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds, such as this compound, can undergo various reactions including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, they can be synthesized through the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of many secondary metabolites in plants .
Pharmacokinetics
It’s known that benzylic compounds can undergo various transformations in the body, including oxidation and reduction . These transformations can affect the compound’s bioavailability.
Result of Action
Benzylic compounds are known to undergo various reactions that can lead to changes in their structure and function . These changes can potentially affect various biological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity . Additionally, the presence of other compounds can also influence its action, as seen in reactions involving benzylic compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Hexyloxy)benzoic acid are largely influenced by its benzoic acid core. Benzoic acids are the building blocks of most phenolic compounds in foods The hexyloxy group attached to the benzene ring could potentially influence its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Benzoic acid derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Benzylic halides, which are related to benzoic acid, typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides . These reactions involve resonance-stabilized carbocations
Dosage Effects in Animal Models
Benzoic acid has been shown to improve the performance of young pigs when supplemented at 5000 mg/kg
Metabolic Pathways
Benzoic acid acts as a precursor for many primary and secondary metabolites
Transport and Distribution
The solubility and distribution of benzoic acid in water and benzene have been studied
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexyloxy)benzoic acid typically involves the alkylation of salicylic acid with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction scheme is as follows:
Salicylic Acid+Hexyl BromideK2CO3,Reflux2-(Hexyloxy)benzoic Acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Hexyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hexyloxy side chain can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Hexanoic acid derivatives.
Reduction: Hexyloxybenzyl alcohol.
Substitution: Nitro-2-(hexyloxy)benzoic acid, bromo-2-(hexyloxy)benzoic acid.
Scientific Research Applications
2-(Hexyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of specialty chemicals and materials.
Comparison with Similar Compounds
2-(Methoxy)benzoic acid: Similar structure but with a methoxy group instead of a hexyloxy group.
2-(Ethoxy)benzoic acid: Contains an ethoxy group, making it less lipophilic compared to 2-(Hexyloxy)benzoic acid.
2-(Propoxy)benzoic acid: Features a propoxy group, offering intermediate lipophilicity.
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts higher lipophilicity and potentially different biological activities compared to its shorter-chain analogs. This makes it a valuable compound for exploring structure-activity relationships in various research fields .
Properties
IUPAC Name |
2-hexoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLVGYXYGXOSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015191 | |
| Record name | 2-(Hexyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-83-1 | |
| Record name | 2-(Hexyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2200-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hexyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)

![(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B3021381.png)








